Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a unique combination of heterocyclic structures The compound contains a triazolo[4,3-a]pyridine moiety, a thiazole ring, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the formation of the triazolo[4,3-a]pyridine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a tandem reaction mechanism . This process is catalyst-free and eco-friendly, yielding the desired triazolo[4,3-a]pyridine derivatives in good-to-excellent yields.
. Finally, the ethyl acetate group is introduced via esterification reactions, typically using ethyl chloroacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures and can be used in the development of new materials with unique properties.
Biology: It exhibits potential as a bioactive molecule with antimicrobial, antiviral, and anticancer activities
Mechanism of Action
The mechanism of action of Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The triazolo[4,3-a]pyridine moiety is known to act as an inhibitor of various enzymes, including kinases and proteases . The compound’s ability to bind to these targets can disrupt essential cellular processes, leading to its bioactive effects. Additionally, the thiazole ring contributes to the compound’s overall stability and enhances its binding affinity to target proteins.
Comparison with Similar Compounds
Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares the triazolo[4,3-a] core but differs in the fused ring system, leading to distinct biological activities.
[1,2,4]Triazolo[1,5-a]pyridine: Similar in structure but with different substitution patterns, resulting in varied applications and properties.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Combines triazole and thiadiazine rings, offering unique pharmacological activities.
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl (2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates both thiazole and triazole rings, which are often associated with various biological activities. The following sections will explore its biological activity, including potential therapeutic applications and mechanisms of action.
Structural Overview
The molecular formula of this compound is C17H19N5O3S, with a molecular weight of 373.4 g/mol. The compound features:
- Thiazole ring : Known for its antimicrobial and anticancer properties.
- Triazole moiety : Often linked to antifungal and anti-inflammatory activities.
- Ethyl acetate group : May enhance solubility and bioavailability.
Antimicrobial Properties
Compounds containing thiazole and triazole structures have been reported to exhibit antimicrobial activity against a variety of pathogens. This compound may similarly show efficacy against both Gram-positive and Gram-negative bacteria. For instance:
Compound | Activity | Reference |
---|---|---|
Ethyl (2-amino-1,3-thiazol-4-yl)acetate | Antimicrobial | |
Fluconazole | Antifungal | |
Thiamphenicol | Antibiotic |
Anticancer Activity
Research indicates that compounds with thiazole and triazole functionalities can inhibit cancer cell proliferation. The presence of electron-donating groups in the structure may enhance this activity. For example:
- A study on thiazole derivatives showed promising results in inhibiting cancer cell lines such as HT-29 and Jurkat cells, suggesting that similar derivatives could be effective against various cancers .
Anticonvulsant Effects
Some derivatives of thiazoles have demonstrated anticonvulsant properties in preclinical studies. The structure's ability to interact with neurotransmitter systems may contribute to this effect. For instance:
"New 1,3-thiazole compounds were developed that displayed effective cytotoxic and immunomodulatory potentials" .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this can act as inhibitors for various enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Interaction : The triazole moiety may interact with specific receptors in the body that modulate inflammatory responses or cellular growth.
- DNA Interaction : Similar compounds have been shown to bind to DNA or RNA structures in pathogens or cancer cells, disrupting their function.
Case Studies
A number of studies have investigated the biological activity of structurally related compounds:
- Study on Antitubercular Activity : A series of substituted derivatives were synthesized and tested against Mycobacterium tuberculosis, showing IC90 values ranging from 3.73 to 40.32 μM . This highlights the potential for this compound to be developed as an antitubercular agent.
- Anticancer Research : Various thiazole derivatives demonstrated significant cytotoxic effects on cancer cell lines with some analogues exhibiting IC50 values comparable to standard chemotherapy drugs .
Properties
Molecular Formula |
C17H19N5O3S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H19N5O3S/c1-2-25-16(24)10-12-11-26-17(18-12)19-15(23)8-5-7-14-21-20-13-6-3-4-9-22(13)14/h3-4,6,9,11H,2,5,7-8,10H2,1H3,(H,18,19,23) |
InChI Key |
IDZYVWWPJCHRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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